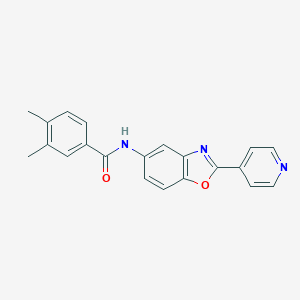![molecular formula C17H16Cl2N2O2 B278591 N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anticancer properties. It was first synthesized in 2000 and has since been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 works by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, immunity, and cell survival. It does this by blocking the phosphorylation of IκBα, a protein that inhibits NF-κB activation, leading to the accumulation of IκBα in the cytoplasm and preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis. It has also been shown to have anti-oxidant properties and to inhibit the expression of various genes involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of this pathway without affecting other signaling pathways. However, one of the limitations of using N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous future directions for the study of N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082, including the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Additionally, further research is needed to understand the molecular mechanisms underlying its anti-inflammatory and anticancer properties, as well as to develop more effective formulations for its use in clinical settings.
Métodos De Síntesis
The synthesis of N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 involves several steps, starting with the reaction between 2,5-dichlorobenzoic acid and 3-aminobenzoylbutyric acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through recrystallization to obtain N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 in its final form.
Aplicaciones Científicas De Investigación
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. It has also been studied for its potential anticancer properties and has been shown to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide |
|---|---|
Fórmula molecular |
C17H16Cl2N2O2 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-4-16(22)20-12-5-3-6-13(10-12)21-17(23)14-9-11(18)7-8-15(14)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
CAHOODNELLLAQU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)